7-O-Demethyl-3-isomangostin hydrate
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Overview
Description
7-O-Demethyl-3-isomangostin hydrate is a bioactive compound derived from the mangosteen fruit (Garcinia mangostana). This compound belongs to the xanthone family, which is known for its diverse pharmacological properties. The molecular formula of this compound is C23H26O7, and it has a molecular weight of 414.45. It is a potent bioactive constituent with significant applications in scientific research, particularly in the study of inflammation-associated maladies, cardiovascular disorders, and certain neoplastic conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-O-Demethyl-3-isomangostin hydrate typically involves the semisynthesis of minor xanthones from Garcinia mangostana. The process begins with the extraction of α-mangostin, which is the major prenylated xanthone from the mangosteen fruit . The semisynthesis involves several steps, including acid-catalyzed cyclization and oxidative cyclization . The reaction conditions are carefully controlled to ensure the complete conversion of the starting material to the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction and purification processes. The compound is extracted from the mangosteen fruit using solvents such as ethanol or methanol. The extract is then subjected to various purification techniques, including chromatography, to isolate the desired compound. The purified compound is then converted to its hydrate form through controlled hydration processes .
Chemical Reactions Analysis
Types of Reactions
7-O-Demethyl-3-isomangostin hydrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives often exhibit different pharmacological properties and are studied for their potential therapeutic applications .
Scientific Research Applications
7-O-Demethyl-3-isomangostin hydrate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reference standard in analytical chemistry for the identification and quantification of xanthones.
Biology: It is studied for its effects on cellular processes, including cell proliferation, apoptosis, and signal transduction.
Medicine: The compound exhibits potential therapeutic effects in the treatment of inflammation-associated maladies, cardiovascular disorders, and certain neoplastic conditions.
Industry: It is used in the development of dietary supplements and natural health products due to its bioactive properties.
Mechanism of Action
The mechanism of action of 7-O-Demethyl-3-isomangostin hydrate involves the selective modulation of intricate molecular pathways. The compound exerts its effects by interacting with specific molecular targets, including enzymes and receptors involved in inflammation, cardiovascular function, and cell proliferation. For example, it inhibits the catalytic subunit of cyclic AMP-dependent protein kinase, which plays a crucial role in various cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 9-Hydroxycalabaxanthone hydrate
- 3-Isomangostin hydrate
- 3-Isomangostin hydrate formate
- 9-Hydroxycalabaxanthone
- 3-Isomangostin
- BR-Xanthone A
- Mangostanol
- Mangostanaxanthone IV
- 1-Isomangostin
- 11-hydroxy-1-isomangostin
- 1-Isomangostin hydrate
- Isonormangostin
Uniqueness
7-O-Demethyl-3-isomangostin hydrate is unique due to its specific molecular structure and the presence of multiple hydroxyl groups, which contribute to its potent bioactivity. Its ability to selectively modulate molecular pathways and its diverse pharmacological properties make it a valuable compound for scientific research and potential therapeutic applications.
Properties
CAS No. |
1432058-63-3 |
---|---|
Molecular Formula |
C23H26O7 |
Molecular Weight |
414.45 |
Origin of Product |
United States |
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